Z-Lys-ONp hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

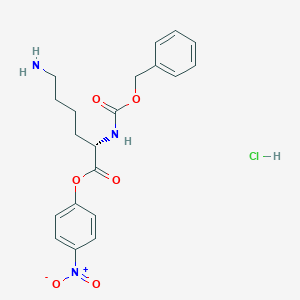

(4-nitrophenyl) (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6.ClH/c21-13-5-4-8-18(22-20(25)28-14-15-6-2-1-3-7-15)19(24)29-17-11-9-16(10-12-17)23(26)27;/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25);1H/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZLPXVXTZKFDV-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4272-71-3 (Parent) | |

| Record name | 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00176198 | |

| Record name | 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2179-15-9 | |

| Record name | L-Lysine, N2-[(phenylmethoxy)carbonyl]-, 4-nitrophenyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl N2-[(phenylmethoxy)carbonyl]lysinate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Z-Lys-ONp Hydrochloride: A Comprehensive Technical Guide for Researchers

An in-depth examination of the chemical structure, properties, and applications of Nα-Benzyloxycarbonyl-L-lysine 4-nitrophenyl ester hydrochloride (Z-Lys-ONp HCl), a critical reagent in biochemical and pharmaceutical research.

This technical guide provides a detailed overview of Z-Lys-ONp hydrochloride, a widely utilized lysine (B10760008) derivative. It serves as a crucial tool for researchers, scientists, and professionals in drug development, offering comprehensive data on its chemical characteristics, experimental applications, and relevant protocols.

Chemical Structure and Properties

This compound is a protected amino acid derivative where the α-amino group of lysine is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is activated as a 4-nitrophenyl (ONp) ester. The ε-amino group of the lysine side chain is protonated as a hydrochloride salt. This specific combination of protecting and activating groups makes it a valuable reagent in peptide synthesis and as a chromogenic substrate for various enzymes.

Chemical Structure

The structure of this compound is characterized by the L-lysine backbone with key functional modifications. The benzyloxycarbonyl group provides stability during coupling reactions and can be removed under specific conditions. The 4-nitrophenyl ester is an excellent leaving group, facilitating nucleophilic attack by an amino group during peptide bond formation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.[1]

| Property | Value |

| CAS Number | 2179-15-9 |

| Molecular Formula | C₂₀H₂₃N₃O₆ · HCl |

| Molecular Weight | 437.87 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 146-152 °C |

| Solubility | Soluble in methanol (B129727) (50 mg/mL) |

| Optical Rotation | [α]²⁰/D −24±1°, c = 1% in DMF |

| Storage Temperature | -20°C |

Applications in Research and Development

This compound finds its primary applications in two major areas: as a building block in solid-phase peptide synthesis (SPPS) and as a chromogenic substrate for the kinetic analysis of proteolytic enzymes.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Z-protected amino acids like this compound can be utilized, although the Fmoc/tBu strategy is more common in modern synthesis.[2][3][4] The Z-group offers an alternative orthogonal protecting group strategy.[5] The activated 4-nitrophenyl ester allows for efficient coupling to the free N-terminus of a growing peptide chain attached to a solid support.

Enzymatic Assays

The 4-nitrophenyl ester linkage in this compound makes it a valuable tool for studying enzymes that exhibit specificity for lysine residues, such as trypsin and other serine proteases.[6] Enzymatic cleavage of the ester bond releases 4-nitrophenol (B140041), a chromogenic compound that can be quantified spectrophotometrically at approximately 405 nm.[6][7] This allows for the continuous monitoring of enzyme activity and the determination of key kinetic parameters like Kₘ and kₖₐₜ.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

While commercially available, the synthesis of this compound can be achieved through a multi-step process involving the protection of the α-amino group of lysine, followed by esterification of the carboxylic acid. A general synthetic approach is outlined below.

Logical Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Protocol:

-

Protection of the α-amino group: L-lysine is reacted with benzyl chloroformate (Z-Cl) in the presence of a base (e.g., sodium bicarbonate) to yield Nα-Z-L-lysine. The reaction is typically carried out in an aqueous/organic solvent mixture at a controlled temperature.

-

Esterification: The resulting Nα-Z-L-lysine is then reacted with p-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in an anhydrous organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). This forms the p-nitrophenyl ester.

-

Purification and Salt Formation: The product, Z-Lys-ONp, is purified by crystallization or chromatography to remove byproducts like dicyclohexylurea (DCU). The hydrochloride salt is then formed by treating the purified product with hydrochloric acid.

Trypsin Activity Assay using this compound

This protocol describes a colorimetric assay to determine the kinetic parameters of trypsin using this compound as a substrate. The rate of 4-nitrophenol release is monitored spectrophotometrically.[6][7][8]

Experimental Workflow for Trypsin Kinetic Assay

References

- 1. N-α-Z-L-lysine 4-nitrophenyl ester hydrochloride | 2179-15-9 | FL47292 [biosynth.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. biosynth.com [biosynth.com]

- 6. Trypsin Activity Assay | Chondrex, Inc. [chondrex.com]

- 7. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 胰蛋白酶(EC 3.4.21.4)的酶学测定方案 [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action of Z-Lys-ONp Hydrochloride as a Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Lys-ONp hydrochloride (Nα-Z-L-lysine-p-nitrophenyl ester hydrochloride) is a valuable chromogenic substrate widely employed in biochemical assays to characterize and quantify the activity of various proteases. Its utility lies in the straightforward spectrophotometric detection of one of its hydrolysis products. This technical guide provides a comprehensive overview of the mechanism of action of Z-Lys-ONp, detailed experimental protocols for its use, and relevant quantitative data for key enzymes.

Core Mechanism of Action

The fundamental principle behind the use of Z-Lys-ONp as a substrate is the enzymatic hydrolysis of its ester bond. This reaction is catalyzed by proteases that exhibit specificity for lysine (B10760008) residues. The enzyme recognizes and binds to the lysine moiety of the substrate. Following binding, the catalytic residues in the active site of the protease facilitate the cleavage of the ester linkage between the lysine and the p-nitrophenol group.

The enzymatic reaction proceeds as follows:

Z-Lys-ONp + H₂O --(Protease)--> Z-Lysine + p-Nitrophenol

The key to the utility of this substrate is the generation of p-nitrophenol. In its protonated form, p-nitrophenol is colorless. However, under alkaline conditions (typically pH > 7), it deprotonates to form the p-nitrophenolate ion, which has a distinct yellow color with a maximum absorbance at approximately 405-410 nm.[1] The rate of p-nitrophenol release, and therefore the rate of color development, is directly proportional to the enzymatic activity of the protease being assayed.

Quantitative Data: Kinetic Parameters of Protease-Mediated Z-Lys-ONp Hydrolysis

The efficiency of Z-Lys-ONp hydrolysis by different proteases can be compared using Michaelis-Menten kinetic parameters, namely Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's binding affinity to the enzyme. A lower Kₘ value indicates a higher affinity. Vₘₐₓ reflects the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme for a particular substrate is often expressed as kcat/Kₘ.

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Conditions |

| Trypsin | Z-Lys-ONp | ~20-50 | ~0.5-5 | ~1 x 10⁴ - 1 x 10⁵ | pH 7.8-8.2, 25°C |

| Trypsin | Z-Lys-pNA (for comparison) | ~200-400 | ~0.5 | ~1390 | pH-dependent, 25°C[2][3] |

Note: The values for Z-Lys-ONp with trypsin are approximate and gathered from various sources. The data for Z-Lys-pNA (a structurally similar substrate) is provided for comparative purposes.

Experimental Protocols

This section provides a detailed methodology for a standard trypsin activity assay using this compound.

Materials and Reagents:

-

This compound (MW: 437.88 g/mol )

-

Trypsin (from bovine pancreas)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 10 mM)

-

Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) for stock solution preparation

-

Spectrophotometer (capable of measuring absorbance at 405 nm)

-

96-well microplate or cuvettes

-

Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C)

Preparation of Solutions:

-

Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in a minimal amount of DMSO or DMF before diluting to the final concentration with the assay buffer. Note: Due to the limited solubility of Z-Lys-ONp in aqueous solutions, a stock solution in an organic solvent is recommended.

-

Trypsin Stock Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) to maintain its stability. The concentration should be determined based on the expected activity.

-

Assay Buffer: Prepare the Tris-HCl buffer with CaCl₂ and adjust the pH to the desired value (e.g., 8.0). Calcium ions are often included as they can stabilize trypsin.

Assay Procedure:

-

Reaction Setup: In a microplate well or a cuvette, add the following in order:

-

Assay buffer

-

Trypsin solution (diluted to the desired concentration in assay buffer)

-

-

Pre-incubation: Pre-incubate the mixture at the desired temperature for a few minutes to allow it to reach thermal equilibrium.

-

Initiation of Reaction: Add the Z-Lys-ONp substrate solution to initiate the enzymatic reaction. The final substrate concentration should be optimized based on the Kₘ of the enzyme, but a starting point could be in the range of 0.1-1 mM.

-

Kinetic Measurement: Immediately start monitoring the increase in absorbance at 405 nm over time using the spectrophotometer. Record the absorbance at regular intervals (e.g., every 30 or 60 seconds) for a set period (e.g., 5-10 minutes). The rate of the reaction should be linear during the initial phase.

-

Data Analysis:

-

Calculate the rate of the reaction (ΔAbs/Δt) from the linear portion of the absorbance versus time plot.

-

To determine the concentration of p-nitrophenol produced, a standard curve of p-nitrophenol under the same assay conditions should be prepared. The molar extinction coefficient of p-nitrophenolate at 405 nm and pH 8.0 is approximately 18,000 M⁻¹cm⁻¹.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

-

Visualizations

Enzymatic Hydrolysis of Z-Lys-ONp

Caption: Enzymatic cleavage of Z-Lys-ONp by a protease to yield Z-Lysine and detectable p-nitrophenolate.

Experimental Workflow for Trypsin Activity Assay

Caption: Step-by-step workflow for the spectrophotometric determination of trypsin activity using Z-Lys-ONp.

Conclusion

This compound serves as a robust and convenient chromogenic substrate for the kinetic analysis of proteases, particularly trypsin and other enzymes with similar specificity. The mechanism, based on the enzymatic release of the colored p-nitrophenolate ion, allows for continuous and real-time monitoring of enzyme activity. The provided experimental protocol offers a solid foundation for researchers to implement this assay in their laboratories. For accurate and reproducible results, it is crucial to carefully control experimental parameters and, when necessary, to determine the kinetic constants for the specific enzyme and conditions under investigation.

References

- 1. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Z-Lys-ONp Hydrochloride: A Comprehensive Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Z-L-lysine-p-nitrophenyl ester hydrochloride (Z-Lys-ONp hydrochloride) is a synthetic chromogenic substrate widely employed in biochemistry and drug discovery for the characterization and quantification of various proteases. This technical guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and workflows.

This compound is a derivative of the amino acid lysine (B10760008), featuring a benzyloxycarbonyl (Z) protecting group on the α-amino group and a p-nitrophenyl (ONp) ester at the C-terminus. The ester linkage is susceptible to enzymatic cleavage by proteases that exhibit specificity for lysine residues. Upon hydrolysis, the colorless substrate releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically, typically by measuring the absorbance at 405-410 nm. This property forms the basis of a continuous and convenient assay for monitoring protease activity.

Core Applications in Biochemistry

This compound serves as a versatile substrate for a range of serine and cysteine proteases, including:

-

Trypsin and Trypsin-like Enzymes: Due to its lysine residue, Z-Lys-ONp is an excellent substrate for trypsin, which preferentially cleaves peptide bonds C-terminal to lysine and arginine residues.[1]

-

Plasmin: This key enzyme in the fibrinolytic system, responsible for dissolving blood clots, readily hydrolyzes Z-Lys-ONp.

-

Papain and other Cysteine Proteases: Plant-derived cysteine proteases like papain and bromelain (B1164189) also exhibit activity towards this substrate.[1]

-

Other Proteases: The utility of Z-Lys-ONp extends to other proteases such as urokinase and cathepsins B and L.

The primary applications of this compound in a research and drug development context include:

-

Enzyme Kinetics: Determination of key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic rate constant (kcat) for various proteases.

-

Enzyme Activity Assays: Routine measurement of protease activity in purified enzyme preparations, cell lysates, and other biological samples.

-

Inhibitor Screening: High-throughput screening of small molecule libraries to identify potential protease inhibitors for therapeutic development.

-

Characterization of Protease Specificity: Differentiating and characterizing the substrate specificity of newly discovered or engineered proteases.[1]

Quantitative Data: Enzyme Kinetics

The following tables summarize the available kinetic parameters for the hydrolysis of this compound and closely related substrates by various proteases. It is important to note that kinetic constants can be influenced by experimental conditions such as pH, temperature, and buffer composition.

Table 1: Kinetic Parameters for Trypsin-Catalyzed Hydrolysis of Lysine-p-nitroanilide Substrates

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |

| Z-Lys-pNA | Bovine Trypsin | 0.512 ± 0.039 | 0.202 ± 0.005 | 395 ± 32 | 6.94 | 25 | [2] |

| Z-Lys-pNA | Bovine Trypsin | 0.394 ± 0.027 | 0.182 ± 0.005 | 463 ± 34 | 9.05 | 25 | [2] |

Note: Z-Lys-pNA (N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide) is a very close analog of Z-Lys-ONp and its kinetic data provides a strong reference.

Table 2: Kinetic Parameters for Plasmin-Staphylokinase Complex

| Substrate | Enzyme Complex | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |

| Z-Lys-pNP | Plasmin-Staphylokinase | Not specified, but stated to be two-fold lower than Plasmin-Streptokinase complex | Not specified | 37 | [3] |

Note: Z-Lys-pNP (N-α-benzyloxycarbonyl-l-lysine-p-nitrophenyl ester) is also a close analog of Z-Lys-ONp.

Experimental Protocols

General Protocol for Protease Activity Assay using this compound

This protocol provides a general framework for measuring the activity of a protease using this compound. Specific parameters such as enzyme and substrate concentrations, buffer composition, and incubation time should be optimized for each specific enzyme and experimental setup.

Materials:

-

This compound

-

Purified protease of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the substrate

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Enzyme Solution: Prepare a stock solution of the protease in an appropriate buffer (e.g., 1 mM HCl for trypsin) and dilute to the desired working concentration in the Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Buffer: Prepare the desired assay buffer and ensure the pH is accurately adjusted at the experimental temperature.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

X µL of Assay Buffer

-

Y µL of Substrate working solution (diluted from the stock solution in Assay Buffer to achieve the desired final concentration)

-

Z µL of Enzyme working solution to initiate the reaction.

-

-

The final reaction volume is typically 100-200 µL.

-

Include appropriate controls:

-

Blank (No Enzyme): Add Assay Buffer instead of the enzyme solution to measure the rate of non-enzymatic substrate hydrolysis.

-

Positive Control: A known active enzyme preparation.

-

Negative Control: A known inhibitor of the enzyme.

-

-

-

Data Acquisition:

-

Immediately after adding the enzyme, place the microplate in a microplate reader pre-set to the desired temperature (e.g., 25°C or 37°C).

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 405 nm versus time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Correct the V₀ of the enzyme-containing wells by subtracting the V₀ of the blank (no enzyme) wells.

-

The rate of p-nitrophenol production can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of p-nitrophenol (typically ~18,000 M⁻¹cm⁻¹ at pH > 7), c is the concentration, and l is the path length of the cuvette or well.

-

Signaling Pathways and Experimental Workflows

Enzymatic Reaction of this compound

The fundamental biochemical process involving this compound is its enzymatic hydrolysis. This simple, yet crucial, reaction can be visualized as follows:

Workflow for Protease Inhibitor Screening

This compound is a valuable tool in high-throughput screening (HTS) campaigns to identify novel protease inhibitors. The workflow for such a screening assay is outlined below.

Conclusion

This compound remains a cornerstone chromogenic substrate for the study of proteases. Its reliability, ease of use, and applicability to a wide range of enzymes make it an indispensable tool for researchers in academia and industry. This guide has provided a comprehensive overview of its biochemical uses, supported by quantitative data and detailed protocols, to facilitate its effective implementation in the laboratory. The visualization of the enzymatic reaction and a typical inhibitor screening workflow further illustrates its practical utility in drug discovery and biochemical research.

References

An In-Depth Technical Guide to the Synthesis and Purification of Z-Lys-ONp Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-benzyloxycarbonyl-L-lysine p-nitrophenyl ester hydrochloride (Z-Lys-ONp·HCl). This compound is a valuable reagent in peptide synthesis and a chromogenic substrate for various proteases, including trypsin and bromelain. This document outlines the key physicochemical properties, a detailed experimental protocol for its synthesis and purification, and relevant characterization data.

Physicochemical Properties

Z-Lys-ONp·HCl is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Z-Lys-ONp Hydrochloride

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₂₄ClN₃O₆ | [1][2] |

| Molecular Weight | 437.87 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 146-152 °C | [1] |

| Purity (Assay) | ≥98% (HPLC) | [2] |

| Solubility | Methanol: 50 mg/mL, clear, colorless to faintly yellow | [2] |

| Storage Temperature | -20°C | [2] |

| CAS Number | 2179-15-9 | [1][2] |

Synthesis of this compound

The synthesis of Z-Lys-ONp·HCl involves the esterification of the carboxyl group of Nα-benzyloxycarbonyl-L-lysine (Z-Lys-OH) with p-nitrophenol (H-ONp). A common method for this transformation is the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the formation of the ester bond. The ε-amino group of lysine (B10760008) remains unprotected and is subsequently protonated to form the hydrochloride salt.

Experimental Protocol

Materials:

-

Nα-benzyloxycarbonyl-L-lysine (Z-Lys-OH)

-

p-Nitrophenol (H-ONp)

-

Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (B1210297) (EtOAc)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (HCl) solution (e.g., 1 M in diethyl ether)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Celite or filter aid

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Nα-benzyloxycarbonyl-L-lysine (1.0 eq) and p-nitrophenol (1.0-1.2 eq) in a suitable solvent such as a mixture of ethyl acetate and dichloromethane or DMF. Stir the solution at room temperature until all solids have dissolved.

-

Coupling Reaction: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.0-1.1 eq) in a minimal amount of the reaction solvent. Add the DCC solution dropwise to the stirred solution of Z-Lys-OH and p-nitrophenol over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials. A byproduct, dicyclohexylurea (DCU), will precipitate out of the solution as a white solid.

-

Work-up:

-

After the reaction is complete, filter the mixture through a pad of Celite or another filter aid to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted p-nitrophenol and acidic impurities), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation of the Free Base: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude Z-Lys-ONp as an oil or a solid.

Purification of this compound

Purification of the crude product is typically achieved by recrystallization, followed by conversion to the hydrochloride salt.

Experimental Protocol

Procedure:

-

Recrystallization of the Free Base: Dissolve the crude Z-Lys-ONp in a minimal amount of a hot solvent, such as ethyl acetate or isopropanol. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified Z-Lys-ONp free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath and add a stoichiometric amount of a solution of hydrochloric acid in an organic solvent (e.g., 1 M HCl in diethyl ether) dropwise with stirring.

-

The this compound will precipitate as a white solid.

-

Continue stirring for a short period, then collect the precipitate by filtration.

-

-

Final Purification: Wash the collected solid with cold diethyl ether to remove any residual impurities. Dry the final product under vacuum to yield pure this compound.

Expected Yield and Characterization

The typical yield for this synthesis can vary but is generally in the range of 70-90% after purification. The final product should be characterized to confirm its identity and purity.

Table 2: Characterization Data for this compound

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | 146-152 °C |

| ¹H NMR | Consistent with the structure of Z-Lys-ONp·HCl |

| HPLC Purity | ≥98% |

| FT-IR | Characteristic peaks for ester, carbamate, nitro, and amine hydrochloride functional groups |

Workflow and Logical Relationships

The synthesis and purification of this compound follows a logical progression of steps, from the initial coupling of the protected amino acid and the phenol (B47542) to the final purification of the hydrochloride salt.

Caption: Experimental workflow for the synthesis and purification of this compound.

Signaling Pathway Context

While Z-Lys-ONp·HCl is primarily a synthetic reagent and a tool for biochemical assays, it does not directly participate in cellular signaling pathways. Its utility lies in the study of enzymes that are part of such pathways. For instance, proteases that cleave Z-Lys-ONp·HCl may be involved in various physiological and pathological processes. The cleavage of the p-nitrophenyl ester bond results in the release of p-nitrophenolate, which has a distinct yellow color, allowing for the colorimetric measurement of enzyme activity.

Caption: Logical relationship in the enzymatic assay using this compound.

This guide provides a foundational understanding of the synthesis and purification of this compound for researchers and professionals in the field. Adherence to standard laboratory safety practices is essential when carrying out these procedures.

References

Spectroscopic Properties of Z-Lys-ONp Hydrochloride Upon Hydrolysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Z-Lys-ONp hydrochloride, a chromogenic substrate, particularly focusing on the changes that occur upon hydrolysis. This document serves as a valuable resource for researchers employing this compound in enzymatic and chemical assays, offering detailed data, experimental protocols, and a mechanistic understanding of its application.

Introduction

Nα-Z-L-lysine-p-nitrophenyl ester hydrochloride (this compound) is a widely utilized chromogenic substrate for the assay of various proteases, including trypsin. The principle of its use lies in the enzymatic or chemical hydrolysis of the ester bond, which liberates p-nitrophenol (pNP). This released pNP undergoes a distinct color change in solution, the intensity of which can be quantified spectrophotometrically to determine the rate of the hydrolysis reaction. Understanding the spectroscopic characteristics of both the intact substrate and its hydrolysis products is paramount for accurate and reproducible experimental results.

The Hydrolysis Reaction

The core of the utility of this compound as a substrate is its hydrolysis, which yields Z-L-lysine and p-nitrophenol. This reaction can be catalyzed by enzymes, such as serine proteases, or can proceed non-enzymatically, influenced by factors like pH and temperature.

The liberated p-nitrophenol is a weak acid with a pKa of approximately 7.0.[1] Its UV-Vis absorption spectrum is highly dependent on the pH of the solution. In acidic or neutral conditions, it exists predominantly in its protonated, colorless form (p-nitrophenol), which absorbs maximally in the UV region. As the pH increases above its pKa, it deprotonates to form the p-nitrophenolate ion, which exhibits a strong yellow color and a distinct absorbance maximum in the visible range.[2]

Spectroscopic Data

The key spectroscopic parameters for the hydrolysis product, p-nitrophenol, are summarized in the table below.

| Species | pH Range | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) | Appearance |

| p-Nitrophenol | < 7 | ~317 nm | Not typically used for quantification | Colorless |

| p-Nitrophenolate | > 8 | 400 - 410 nm | ~18,000 M⁻¹cm⁻¹ at 405 nm | Yellow |

Note: The molar absorptivity of p-nitrophenolate can be slightly influenced by the specific buffer and ionic strength of the solution. It is recommended to determine this value under the specific experimental conditions or to use a well-established value from the literature for calculations.[3][4][5][6]

Experimental Protocols

Monitoring the hydrolysis of this compound can be performed using a UV-Vis spectrophotometer. The following provides a generalized protocol for a non-enzymatic hydrolysis assay. This protocol can be adapted for enzymatic assays by the inclusion of the enzyme of interest.

Materials

-

This compound

-

Buffer solution of desired pH (e.g., Tris-HCl, Phosphate buffer)

-

Spectrophotometer

-

Cuvettes (quartz for UV measurements, plastic or glass for visible range)

Preparation of Stock Solution

-

Prepare a stock solution of this compound in a suitable organic solvent, such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO), in which it is readily soluble. A typical concentration for the stock solution is 10-50 mM.

-

Store the stock solution at -20°C, protected from light.

Spectrophotometric Assay Protocol

-

Set up the reaction mixture: In a cuvette, add the buffer solution of the desired pH. The final volume is typically 1 mL.

-

Equilibrate the temperature: Place the cuvette in the temperature-controlled sample holder of the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).

-

Prepare the blank: Use the same buffer solution without the substrate as the blank to zero the spectrophotometer at the monitoring wavelength.

-

Initiate the reaction: Add a small volume of the this compound stock solution to the cuvette to achieve the desired final concentration (e.g., 0.1-1 mM). Mix the contents of the cuvette quickly and thoroughly.

-

Monitor the absorbance: Immediately start recording the absorbance at the appropriate wavelength.

-

For monitoring the formation of the yellow p-nitrophenolate ion, set the wavelength to 405-410 nm . This is suitable for reactions at pH > 8.

-

For monitoring the disappearance of the substrate or the formation of p-nitrophenol at acidic pH, a wavelength in the UV range (e.g., 317 nm) might be used, though this is less common due to potential interference from other components.[2][7]

-

-

Data acquisition: Record the absorbance at regular time intervals for a specified duration.

Data Analysis

The rate of hydrolysis can be determined from the initial linear portion of the absorbance versus time plot. The concentration of the released p-nitrophenol can be calculated using the Beer-Lambert law:

A = εbc

Where:

-

A is the absorbance

-

ε is the molar absorptivity of p-nitrophenolate (~18,000 M⁻¹cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of p-nitrophenolate (in M)

The initial reaction rate is calculated from the slope of the linear phase of the absorbance curve (ΔA/Δt) and is expressed in terms of concentration per unit time.

Visualizations

Hydrolysis of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Z-Lys-ONp = 98.0 AT 2179-15-9 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Z-Lys-ONp 盐酸盐 ≥98.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Click Chemistry to Fluorescent Amino Esters: Synthesis and Spectroscopic Studies | PPSM [ppsm.ens-paris-saclay.fr]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Chromogenic Protease Assays Utilizing Z-Lys-ONp

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies underlying chromogenic protease assays that employ N-α-carbobenzoxy-L-lysine p-nitrophenyl ester (Z-Lys-ONp) as a substrate. This technical document is designed to furnish researchers, scientists, and professionals in drug development with the foundational knowledge required to effectively utilize this assay in their work.

Core Principle of the Z-Lys-ONp Chromogenic Assay

The Z-Lys-ONp assay is a widely used method for detecting and quantifying the activity of proteases, particularly those with trypsin-like specificity that cleave peptide bonds C-terminal to lysine (B10760008) residues. The fundamental principle of this assay lies in the enzymatic hydrolysis of a synthetic substrate, Z-Lys-ONp, which results in the release of a chromogenic product that can be easily measured using a spectrophotometer.

The substrate, N-α-carbobenzoxy-L-lysine p-nitrophenyl ester, is composed of a lysine residue with its α-amino group protected by a carbobenzoxy (Z) group. The carboxyl group of the lysine is esterified with p-nitrophenol (ONp). In its esterified form, Z-Lys-ONp is colorless. However, in the presence of a suitable protease, the ester bond is hydrolyzed. This enzymatic cleavage releases p-nitrophenol (pNP), which, at a slightly alkaline pH, deprotonates to form the p-nitrophenolate anion. This anion exhibits a distinct yellow color and has a strong absorbance at approximately 405-410 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the rate of p-nitrophenol release and, consequently, to the activity of the protease in the sample.

Quantitative Data

For accurate quantification of protease activity, the molar extinction coefficient of the released p-nitrophenol is essential. While the exact value can be influenced by the buffer composition and pH, a commonly accepted value under standard assay conditions (pH 7.5-8.5) is approximately 18,000 M⁻¹cm⁻¹.

| Parameter | Value (for Z-Lys-pNA with Trypsin at 25°C) | Reference |

| kcat (k₂) (s⁻¹) ** | 0.517 ± 0.014 | [1][2] |

| KM (mM) | 0.394 ± 0.027 (at pH 9.05) | [2] |

| kcat/KM (M⁻¹s⁻¹) ** | 1391 ± 72 (maximal) | [1] |

| Physicochemical Property | Value |

| Molar Extinction Coefficient of p-Nitrophenol (ε) | ~18,000 M⁻¹cm⁻¹ at 405 nm (pH > 7.5) |

Experimental Protocols

The following section outlines a general experimental protocol for a chromogenic protease assay using Z-Lys-ONp, with trypsin as an example protease. Researchers should optimize these conditions for their specific protease and experimental setup.

Reagents and Buffers

-

Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂. Calcium ions are often included as they can stabilize some proteases like trypsin.

-

Substrate Stock Solution: A 10 mM stock solution of Z-Lys-ONp hydrochloride in a suitable organic solvent such as DMSO or methanol. The substrate is sparingly soluble in aqueous solutions.

-

Enzyme Solution: A stock solution of the protease (e.g., bovine trypsin) prepared in a suitable buffer (e.g., 1 mM HCl) to maintain stability. The working enzyme solution should be freshly diluted in the assay buffer immediately before use.

Assay Procedure

-

Preparation of Reaction Mixture: In a 96-well microplate or a cuvette, prepare the reaction mixture by adding the assay buffer.

-

Substrate Addition: Add the Z-Lys-ONp stock solution to the reaction mixture to achieve the desired final concentration (e.g., 0.1 - 1 mM). Mix gently.

-

Temperature Equilibration: Incubate the reaction mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure temperature equilibrium.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a small volume of the diluted enzyme solution to the reaction mixture. The final enzyme concentration will depend on the activity of the protease and should be adjusted to ensure a linear rate of absorbance increase over a reasonable time frame.

-

Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader or a spectrophotometer. Record the absorbance at regular intervals (e.g., every 30 or 60 seconds) for a period of 5-15 minutes.

-

Data Analysis:

-

Plot the absorbance at 405 nm against time.

-

Determine the initial rate of the reaction (V₀) from the linear portion of the curve (ΔAbs/Δt).

-

Calculate the protease activity using the Beer-Lambert law:

Activity (mol/min/L) = (ΔAbs / Δt) / (ε × l)

where:

-

ΔAbs / Δt is the initial rate of absorbance change per minute.

-

ε is the molar extinction coefficient of p-nitrophenol (in M⁻¹cm⁻¹).

-

l is the path length of the cuvette or the well (in cm).

-

-

The specific activity of the enzyme can then be calculated by dividing the activity by the concentration of the protease in the reaction mixture (in mg/mL or M).

-

Signaling Pathways and Logical Relationships

The enzymatic hydrolysis of Z-Lys-ONp by a serine protease like trypsin follows a well-established mechanism involving the formation of an acyl-enzyme intermediate.

This guide provides the essential theoretical and practical knowledge for the successful implementation of chromogenic protease assays using Z-Lys-ONp. For specific applications, further optimization of the described protocols may be necessary.

References

Z-Lys-ONp Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Z-Lys-ONp hydrochloride (Nα-Carbobenzoxy-L-lysine p-nitrophenyl ester hydrochloride). The information presented herein is crucial for maintaining the integrity and ensuring the reliable performance of this reagent in research, development, and manufacturing applications.

Overview and Physicochemical Properties

This compound is a widely utilized chromogenic substrate and an activated amino acid derivative for peptide synthesis. The presence of the p-nitrophenyl ester group makes the molecule susceptible to hydrolysis, which is the primary degradation pathway of concern. Understanding the factors that influence its stability is paramount for accurate and reproducible experimental outcomes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₃N₃O₆ · HCl |

| Molecular Weight | 437.87 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in methanol (B129727) (50 mg/mL) |

| Melting Point | 146-152 °C |

Recommended Storage Conditions and Stability

Proper storage is critical to prevent the degradation of this compound. The primary environmental factors to control are temperature and moisture.

Solid-State Storage

When stored as a dry powder, this compound exhibits good long-term stability under appropriate conditions. The following storage recommendations are based on vendor-supplied information.

Table 2: Recommended Storage Conditions and Stability of Solid this compound

| Storage Temperature | Recommended Duration | Notes |

| -20°C | Up to 3 years | Recommended for long-term storage.[1] |

| 4°C | Up to 2 years | Suitable for short to medium-term storage.[1] |

| Room Temperature | Short-term | Stable for a few days during ordinary shipping.[1] |

It is imperative to store the compound in a tightly sealed container to protect it from moisture, which can accelerate hydrolysis of the p-nitrophenyl ester.

Solution Stability

This compound is significantly less stable in solution due to the increased potential for hydrolysis and other degradation pathways. The stability of solutions is highly dependent on the solvent, pH, and storage temperature.

Table 3: Stability of this compound in Solution

| Solvent | Storage Temperature | Recommended Duration |

| Various (e.g., DMSO) | -80°C | Up to 6 months |

| Various (e.g., DMSO) | -20°C | Up to 1 month |

For optimal results, it is strongly recommended to prepare solutions fresh before use. If storage is necessary, solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.

Degradation Pathways

The principal degradation pathway for this compound is the hydrolysis of the p-nitrophenyl ester bond. This reaction is catalyzed by moisture and can be accelerated by basic or acidic conditions, as well as by certain enzymes.

Caption: Primary degradation pathway of this compound via hydrolysis.

Experimental Protocols for Stability Assessment

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid or other suitable mobile phase modifier

-

HPLC system with a UV detector

-

Photostability chamber

-

Oven

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a shorter period (e.g., 2-4 hours), as hydrolysis is typically faster under basic conditions.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a developed and validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products. A reverse-phase C18 column with a gradient elution of water/acetonitrile with a suitable modifier is a common starting point.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Caption: Workflow for a forced degradation study of this compound.

Handling and Safety Precautions

When handling this compound, it is important to follow standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.

-

Spills: In case of a spill, avoid generating dust. Carefully sweep or vacuum the material and place it in a sealed container for disposal.

By adhering to the storage, handling, and stability assessment guidelines outlined in this document, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their critical applications.

References

In-Depth Technical Guide to the Kinetics of Z-Lys-ONp Hydrochloride Cleavage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics of Z-Lys-ONp (Nα-Z-L-lysine-p-nitrophenyl ester) hydrochloride cleavage, a critical chromogenic substrate for assaying the activity of various proteases. This document outlines detailed experimental protocols, presents quantitative kinetic data, and visualizes the underlying enzymatic mechanisms and workflows.

Introduction to Z-Lys-ONp Hydrochloride

Nα-Z-L-lysine-p-nitrophenyl ester hydrochloride (Z-Lys-ONp·HCl) is a widely utilized substrate for serine and thiol proteases, including trypsin, papain, and chymotrypsin. Its utility stems from the release of the chromogenic product, p-nitrophenol (pNP), upon enzymatic cleavage of the ester bond. The rate of pNP formation, which can be monitored spectrophotometrically, is directly proportional to the enzyme's catalytic activity. This allows for the precise determination of key kinetic parameters that govern the enzyme-substrate interaction.

Z-Lys-ONp and other N-CBZ-amino acid p-nitrophenol esters are valuable tools for the differentiation and characterization of proteases and endopeptidases.[1] For instance, it has been employed as a substrate for trypsin in hydrolysis reaction studies using mass spectroscopy and for bromelain.[1]

Enzymatic Cleavage Mechanism

The enzymatic hydrolysis of Z-Lys-ONp by serine proteases like trypsin follows a well-established mechanism involving the formation of a covalent acyl-enzyme intermediate. This process can be broken down into two main stages: acylation and deacylation.

A simplified representation of the trypsin-catalyzed hydrolysis of a p-nitrophenyl ester substrate is as follows:

-

Acylation (rate constant k₂): The enzyme (E) binds to the substrate (S) to form a non-covalent Michaelis complex (ES). The active site serine residue then attacks the carbonyl group of the substrate, leading to the formation of a tetrahedral intermediate. This intermediate collapses, releasing the first product (P₁), p-nitrophenol, and forming a stable acyl-enzyme intermediate (ES').

-

Deacylation (rate constant k₃): A water molecule attacks the acyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate then breaks down, releasing the second product (P₂), the Z-L-lysine, and regenerating the free enzyme (E).

For the trypsin-catalyzed hydrolysis of a similar substrate, Z-Lys-pNA, the deacylation step (k₃) is significantly faster than the acylation step (k₂) over a wide pH range (pH 2.6 to 9.8).[2] Therefore, the acylation step (k₂) is the rate-limiting step for the overall reaction, and the catalytic constant (kcat) can be considered equal to k₂.[2][3]

Quantitative Kinetic Data

The following table summarizes key kinetic parameters for the enzymatic cleavage of Z-Lys-ONp and its analogue, Z-Lys-pNA, by trypsin. The data for Z-Lys-pNA provides a valuable reference for understanding the kinetics of Z-Lys-ONp cleavage due to the structural similarity of the substrates.

| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) | Notes and References |

| Trypsin | Z-Lys-pNA | 0.517 ± 0.014 | - | - | Optimal | 25 | kcat is equivalent to the acylation rate constant (k₂).[2] |

| Trypsin | Z-Lys-pNA | - | - | 1390 ± 72 | Optimal | 25 | Maximal kcat/Km value.[2] |

| Trypsin | Nα-benzoyl-L-arginamide | 2.8 | 2.5 | 1120 | 8.0 | 30 | A related substrate for comparison. |

| Trypsin | Nα-benzoyl-L-lysinamide | 1.9 | 4.6 | 413 | 8.0 | 30 | A related substrate for comparison. |

Note: The kinetic parameters are highly dependent on the experimental conditions, including pH, temperature, and buffer composition. The pH dependence of the kinetic parameters for trypsin-catalyzed hydrolysis of Z-Lys-pNA is complex, with the ionization of active site residues (Histidine-57 and Aspartate-189) playing a crucial role.[2][3]

Detailed Experimental Protocols

This section provides a detailed methodology for a typical spectrophotometric assay to determine the kinetics of this compound cleavage.

Materials and Reagents

-

This compound (MW: 437.87 g/mol )[1]

-

Enzyme of interest (e.g., Trypsin, Papain)

-

Appropriate buffer solution (e.g., Tris-HCl, Phosphate buffer)

-

1 M HCl for stock solutions

-

Spectrophotometer capable of measuring absorbance at 400-410 nm

-

Cuvettes

-

Pipettes

-

Thermostated water bath or spectrophotometer with temperature control

Preparation of Stock Solutions

-

Z-Lys-ONp Stock Solution: Prepare a stock solution of Z-Lys-ONp in 1 mM HCl. The maximum solubility is approximately 18 mM.[2] The concentration can be quantified using the molar extinction coefficient of p-nitrophenol under the specific assay conditions.

-

Enzyme Stock Solution: Prepare a stock solution of the enzyme in 1 mM HCl. The exact concentration should be determined by active site titration or another appropriate method. For kinetic studies, this stock solution will be diluted to the desired working concentration.[2]

Spectrophotometric Assay Protocol

The cleavage of Z-Lys-ONp releases p-nitrophenol, which has a maximum absorbance at approximately 400-410 nm at alkaline pH.

-

Reaction Setup: In a cuvette, combine the appropriate buffer, deionized water, and the Z-Lys-ONp stock solution to achieve the desired final substrate concentration in the total reaction volume (e.g., 1 mL).

-

Temperature Equilibration: Incubate the cuvette at the desired reaction temperature (e.g., 25°C or 37°C) for a few minutes to ensure temperature equilibrium.

-

Initiation of Reaction: Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette. Mix quickly and gently by inverting the cuvette.

-

Data Acquisition: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 400 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period sufficient to establish the initial linear rate of the reaction.

Data Analysis

-

Calculation of Initial Velocity (v₀): Determine the initial velocity of the reaction from the linear portion of the absorbance versus time plot. The velocity is calculated using the Beer-Lambert law:

-

v₀ (M/s) = (ΔA / Δt) / (ε * l)

-

Where:

-

ΔA / Δt is the initial rate of change of absorbance.

-

ε is the molar extinction coefficient of p-nitrophenol under the assay conditions (e.g., for p-nitrophenolate, the basic form, the molar absorptivity is approximately 18,000 M⁻¹cm⁻¹ at 405 nm).

-

l is the path length of the cuvette (usually 1 cm).

-

-

-

Determination of Kinetic Parameters: To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with varying substrate concentrations while keeping the enzyme concentration constant. Plot the initial velocities (v₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation using a non-linear regression software:

-

v₀ = (Vmax * [S]) / (Km + [S])

-

-

Calculation of kcat: The turnover number (kcat) can be calculated from the maximal velocity (Vmax) and the total enzyme concentration ([E]t):

-

kcat = Vmax / [E]t

-

Conclusion

The enzymatic cleavage of this compound provides a robust and reliable method for studying the kinetics of various proteases. By following the detailed protocols outlined in this guide, researchers can accurately determine key kinetic parameters, which are essential for understanding enzyme function, inhibitor screening, and the development of novel therapeutics. The provided data and mechanistic insights serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug discovery.

References

An In-depth Technical Guide to the Safety and Handling of Z-Lys-ONp Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Z-Lys-ONp hydrochloride (Nα-Z-L-lysine 4-nitrophenyl ester hydrochloride), a reagent commonly used in peptide synthesis and as a chromogenic substrate for various proteases. Due to the limited availability of specific toxicity data for this compound, this document combines information from Safety Data Sheets (SDS), related compounds, and standardized testing protocols to offer a thorough overview of potential hazards and best practices for its handling and use in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C₂₀H₂₃N₃O₆・HCl | |

| Molecular Weight | 437.87 g/mol | |

| CAS Number | 2179-15-9 | |

| Appearance | White to off-white powder | |

| Melting Point | 146-152 °C | |

| Solubility | Soluble in methanol (B129727) (50 mg/mL) | |

| Storage Temperature | -20°C |

Hazard Identification and Safety Precautions

While some sources state that there are no known hazards associated with this compound, it is crucial to handle it with care due to its chemical nature as a reactive ester and the potential toxicity of its hydrolysis byproducts. The primary safety concerns revolve around inhalation, skin and eye contact, and the release of p-nitrophenol upon hydrolysis.

Personal Protective Equipment (PPE)

The consistent recommendation across multiple safety data sheets is the use of appropriate personal protective equipment to minimize exposure.

| PPE | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or goggles. | Protects against airborne powder and splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential absorption. |

| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Minimizes inhalation of the fine powder. |

| Skin and Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust particles.

-

Avoiding Dust Formation: Minimize the generation of dust when weighing or transferring the powder.

-

Storage: Store the compound in a tightly sealed container in a dry and cool place. The recommended storage temperature is -20°C to ensure its stability.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Emergency Procedures

In the event of accidental exposure or a spill, the following procedures should be followed promptly.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops. |

| Inhalation | Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention. |

| Ingestion | Do not induce vomiting. Wash out the mouth with water and then drink plenty of water. Seek medical attention. |

Spill and Leak Procedures

-

Small Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a designated, labeled container for chemical waste.

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The hydrolysis of this compound produces p-nitrophenol, which is classified as a hazardous substance.[1][2]

Experimental Protocols for Safety Assessment

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This protocol provides a method for determining the acute oral toxicity of a substance.[3][4]

-

Animal Model: Use healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females).

-

Dosage: Administer this compound as a single oral dose. The starting dose is typically selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Procedure:

-

Fast the animals overnight before dosing.

-

Administer the substance and observe the animals closely for the first few hours and then periodically for at least 14 days.

-

Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as any morbidity or mortality.

-

The outcome of the first animal dosed determines the dose for the next animal (either higher or lower).

-

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Skin Sensitization Assessment (Adapted from OECD Guideline 497)

This describes a defined approach to identify potential skin sensitizers without the use of animal testing.[5][6][7]

-

In Chemico Method (Direct Peptide Reactivity Assay - DPRA):

-

Prepare a solution of this compound.

-

Incubate the solution with synthetic peptides containing cysteine and lysine.

-

Measure the depletion of the peptides using high-performance liquid chromatography (HPLC).

-

The percentage of peptide depletion is used to categorize the skin sensitization potential.[8]

-

-

In Vitro Methods (KeratinoSens™ and h-CLAT):

-

KeratinoSens™: Expose a human keratinocyte cell line to various concentrations of this compound and measure the induction of a luciferase reporter gene under the control of a cytoprotective pathway.[8]

-

human Cell Line Activation Test (h-CLAT): Treat a human monocytic cell line (THP-1) with the test substance and measure the expression of cell surface markers (CD54 and CD86) using flow cytometry.[8]

-

-

Data Interpretation: The combined results from these assays are used in a defined approach to predict the skin sensitization hazard and potency.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.[9][10][11][12]

-

Cell Culture: Plate a suitable cell line (e.g., human dermal fibroblasts) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. This data can be used to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Potential Biological Effects and Toxicity of Hydrolysis Products

The primary biological application of this compound is as a chromogenic substrate for proteases such as trypsin and papain.[13][14] Upon enzymatic or chemical hydrolysis, it releases Z-L-lysine and p-nitrophenol. While Z-L-lysine is a protected form of a common amino acid, p-nitrophenol is a known toxic substance.

Toxicity of p-Nitrophenol

p-Nitrophenol is harmful if swallowed, inhaled, or absorbed through the skin.[15][16] It can cause damage to organs through prolonged or repeated exposure.[15] Acute exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, resulting in cyanosis (bluish discoloration of the skin).[17][18] Chronic exposure may lead to liver and kidney damage.[1] It is also classified as an endocrine disruptor.[15]

Given the potential for hydrolysis, all waste containing this compound should be treated as hazardous waste containing p-nitrophenol and disposed of accordingly.

Visualizations

Workflow for Safe Handling of this compound

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

General Workflow for Chemical Safety Assessment

Caption: A general workflow for the safety assessment of a chemical substance.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Defined Approaches to Identify Potential Skin Sensitizers [ntp.niehs.nih.gov]

- 6. senzagen.com [senzagen.com]

- 7. criver.com [criver.com]

- 8. Skin Sensitisation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Z-L-Lys-ONp 2179-15-9 [sigmaaldrich.com]

- 14. shop.bachem.com [shop.bachem.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. fishersci.com [fishersci.com]

- 17. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

Methodological & Application

Application Note and Protocol: Continuous Kinetic Assay of Protease Activity Using Z-Lys-ONp Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a critical class of enzymes involved in numerous physiological and pathological processes, making them key targets for drug discovery and development. A fundamental aspect of protease research is the characterization of their enzymatic activity and the screening of potential inhibitors. The continuous kinetic assay provides real-time monitoring of enzyme activity, offering significant advantages over endpoint assays.

This document provides a detailed protocol for a continuous colorimetric kinetic assay using the chromogenic substrate Nα-carbobenzoxy-L-lysine p-nitrophenyl ester hydrochloride (Z-Lys-ONp HCl). This substrate is particularly useful for assaying trypsin-like serine proteases and other endopeptidases that exhibit specificity for cleaving peptide bonds C-terminal to lysine (B10760008) residues.[1]

Principle of the Assay

The assay is based on the enzymatic hydrolysis of Z-Lys-ONp. In this reaction, the protease cleaves the ester bond of the substrate, releasing Z-L-lysine and p-nitrophenol (ONp).[1] While the intact substrate is nearly colorless, the product, p-nitrophenol, ionizes at neutral or alkaline pH to form the p-nitrophenolate anion, which is a distinct yellow color and exhibits strong absorbance at 405 nm.[2][3] The rate of the increase in absorbance at 405 nm is directly proportional to the rate of substrate hydrolysis and thus to the protease activity. This allows for the continuous monitoring of the reaction in real-time.

Figure 1. Enzymatic reaction of a protease with the chromogenic substrate Z-Lys-ONp.

Materials and Reagents

-

Substrate: Z-Lys-ONp hydrochloride (CAS Number: 2179-15-9).

-

Enzyme: Purified protease of interest (e.g., Trypsin).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂. (Note: Optimal pH and buffer composition may vary depending on the specific protease and should be determined empirically).

-

Solvent for Substrate: Dimethyl sulfoxide (B87167) (DMSO) or Methanol (B129727).

-

Instrumentation: UV-Vis spectrophotometer or microplate reader capable of kinetic measurements at 405 nm and maintaining a constant temperature.

-

Consumables: 96-well UV-transparent microplates or quartz cuvettes.

Experimental Protocols

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0):

-

Dissolve Tris base and CaCl₂ in deionized water.

-

Adjust the pH to 8.0 at the desired assay temperature (e.g., 25°C or 37°C) using 1 M HCl.

-

Bring to the final volume with deionized water. Store at 4°C.

-

-

Substrate Stock Solution (e.g., 50 mM):

-

Dissolve this compound in DMSO to a final concentration of 50 mM.

-

Protect from light and store in aliquots at -20°C. The substrate is soluble in methanol up to 50 mg/mL.

-

-

Enzyme Working Solution:

-

Prepare a stock solution of the protease in a suitable buffer (e.g., 1 mM HCl for trypsin to maintain stability).

-

On the day of the experiment, dilute the enzyme stock solution to the desired working concentration (e.g., 2X final concentration) using cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Assay Workflow

The general workflow for performing the kinetic assay is outlined below.

Figure 2. Experimental workflow for the continuous protease kinetic assay.

Detailed Assay Procedure (96-well plate format)

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well.

-

For inhibitor studies, add the inhibitor compound at various concentrations. Add an equivalent volume of solvent (e.g., DMSO) to control wells.

-

Add 50 µL of the 2X enzyme working solution to each well, except for the "no enzyme" blank wells (add 50 µL of Assay Buffer instead).

-

The total volume at this stage is 100 µL.

-

-

Pre-incubation:

-

Incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.

-

-

Reaction Initiation:

-

Prepare a 2X working solution of the Z-Lys-ONp substrate by diluting the stock solution in Assay Buffer. A range of substrate concentrations is required to determine Michaelis-Menten kinetics (e.g., final concentrations from 0.1x Km to 10x Km).

-

Initiate the reaction by adding 100 µL of the 2X substrate working solution to all wells. The final reaction volume will be 200 µL.

-

-

Kinetic Measurement:

-

Immediately place the plate in the spectrophotometer pre-set to the assay temperature.

-

Measure the absorbance at 405 nm every 30-60 seconds for a period of 15-30 minutes. Ensure the readings are within the linear range of the instrument.

-

Data Presentation and Analysis

Calculation of Reaction Velocity

-

Plot absorbance (A₄₀₅) versus time (in seconds) for each reaction.

-

Determine the initial velocity (v₀) from the linear portion of the curve (ΔA₄₀₅/Δt).

-

Convert the rate from absorbance units/min to product concentration/min (µM/min) using the Beer-Lambert law: Velocity (M/s) = (ΔA₄₀₅ / Δt) / (ε × l)

-

ε (Molar Extinction Coefficient): ~18,400 M⁻¹cm⁻¹ for p-nitrophenol at pH > 8.[3]

-

l (Path Length): For a 200 µL volume in a standard 96-well plate, the path length must be empirically determined or calculated (typically ~0.5-0.6 cm). For cuvettes, this is typically 1 cm.

-

Determination of Kinetic Parameters

Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the kinetic parameters Kₘ and Vₘₐₓ.

v₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])

Substrate and Product Properties

| Parameter | This compound | p-Nitrophenol (Product) |

| CAS Number | 2179-15-9 | 100-02-7 |

| Molecular Weight | 437.87 g/mol | 139.11 g/mol [4] |

| Appearance | White to off-white powder | Pale yellow crystalline solid[3] |

| Storage | -20°C, protect from light | Room Temperature |

| Absorbance Max (λₘₐₓ) | ~315 nm | ~405 nm (as phenolate (B1203915) anion, pH > 7.5)[3] |

| Molar Extinction (ε) | N/A for assay | ~18,400 M⁻¹cm⁻¹ at 405 nm[3] |

Representative Kinetic Data

The following table provides an example of kinetic parameters for the hydrolysis of a lysine-p-nitrophenyl ester substrate by bovine trypsin. Actual values must be determined experimentally as they are highly dependent on assay conditions (pH, temperature, buffer composition).

| Protease | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Assay Conditions |

| Bovine Trypsin | Z-Lys-ONp | 20 - 100 | 0.5 - 5.0 | pH 8.0, 25°C, Tris-HCl Buffer |

(Note: These values are illustrative, based on published studies of trypsin kinetics with similar ester substrates, and should be used for reference only).[1][5][6]

Conclusion